Z-Gly-Gly-Ile-OH

Description

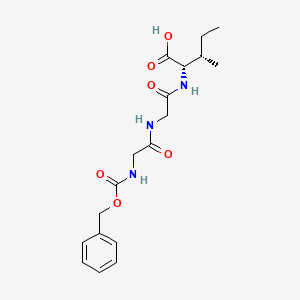

Z-Gly-Gly-Ile-OH (CAS: 102601-54-7) is a synthetic tripeptide derivative featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus, followed by two glycine residues and a C-terminal isoleucine. Its molecular weight is 379.174 g/mol (exact mass: 379.17400 g/mol), with a calculated XLogP3 of 1.4 and an experimental LogP of 1.817, indicating moderate lipophilicity . The compound exhibits a topological polar surface area (TPSA) of 134 Ų, four hydrogen bond donors, and six hydrogen bond acceptors, reflecting its balanced amphiphilic character. The presence of isoleucine, a branched-chain hydrophobic amino acid, contributes to its structural complexity (complexity index: 519) and stereochemical specificity, with two defined stereocenters . This compound is commonly utilized in peptide synthesis as a building block or intermediate in drug development due to its stability and tunable physicochemical properties.

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-3-12(2)16(17(24)25)21-15(23)10-19-14(22)9-20-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIFMGIEEFWNFK-LRDDRELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Ile-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, isoleucine, to a resin. Subsequent amino acids, glycine and glycine, are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-Gly-Ile-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide .

Scientific Research Applications

Z-Gly-Gly-Ile-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Industry: Utilized in the development of novel materials and as a component in biochemical assays

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Ile-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : this compound exhibits intermediate LogP values (1.4–1.8), contrasting with the hydrophilic Z-Gly-Gly-Ser-OH (LogP: -0.9) and the more lipophilic Z-Phe-OH and Z-Ile-OH (LogP ~2.5) .

- Polarity : The inclusion of serine in Z-Gly-Gly-Ser-OH increases TPSA (154 Ų) due to its hydroxyl group, whereas this compound’s TPSA (134 Ų) reflects its mixed hydrophobic/hydrophilic residues .

- Steric Effects : Z-Gly-Gly-Phe-OH, with a bulky phenylalanine residue, has a higher molecular weight (413.43 g/mol) and likely lower aqueous solubility compared to this compound .

Structural and Functional Differences

- Residue Substitution : Replacing isoleucine with serine (Z-Gly-Gly-Ser-OH) or phenylalanine (Z-Gly-Gly-Phe-OH) alters solubility and bioactivity. Serine enhances hydrophilicity, while phenylalanine increases aromatic interactions .

- Peptide Chain Length : Dipeptides like Z-Gly-Ser-OH exhibit lower molecular weights (~296 g/mol) and reduced hydrogen bonding capacity compared to tripeptides .

- Stereochemistry : this compound has two defined stereocenters (from isoleucine), whereas Z-Gly-Gly-Ser-OH has one undefined stereocenter, impacting biological recognition .

Research Findings and Implications

- Bioavailability : this compound’s moderate LogP and TPSA suggest balanced membrane permeability, making it a candidate for prodrug design .

- Comparative Studies : Z-Gly-Gly-Ser-OH’s high polarity may limit blood-brain barrier (BBB) penetration, whereas Z-Gly-Gly-Phe-OH’s hydrophobicity could enhance tissue retention .

- Synthetic Utility : The Z-group facilitates selective deprotection in solid-phase peptide synthesis, though longer chains (e.g., this compound) require rigorous purification .

Biological Activity

Z-Gly-Gly-Ile-OH, a dipeptide compound composed of glycine and isoleucine with a benzyloxycarbonyl (Z) protecting group, has garnered significant interest in biochemical research due to its diverse biological activities and applications. This article delves into the compound's synthesis, mechanisms of action, and biological applications, supported by relevant data and findings from various studies.

Synthesis of this compound

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . The process involves:

- Attachment of Isoleucine : The first amino acid, isoleucine, is attached to a resin.

- Sequential Addition : Glycine residues are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).

- Deprotection : After the peptide chain assembly, the compound is cleaved from the resin and deprotected to yield this compound.

This compound interacts with various molecular targets through:

- Hydrogen Bonding : Facilitates binding to enzymes and receptors.

- Hydrophobic Interactions : Enhances stability and specificity in interactions.

- Electrostatic Forces : Modulates the activity of target molecules, influencing biological effects.

These interactions can lead to significant biological outcomes, including modulation of enzyme activity and protein-protein interactions.

Biological Applications

This compound has multiple applications across various fields:

- Biochemical Research : Used to study protein-protein interactions and enzyme-substrate specificity.

- Drug Development : Serves as a model compound in peptide synthesis studies, contributing to the design of novel therapeutic agents.

- Materials Science : Employed in developing new materials for biochemical assays.

Study on Enzyme Interaction

A study demonstrated that this compound serves as a substrate for specific proteases, highlighting its role in enzyme kinetics. The protective Z group allows selective reactions while preventing unwanted side reactions during synthesis. This property makes it a valuable tool for probing enzyme specificity and activity.

Stereochemical Investigations

Research comparing this compound with its stereoisomers revealed differences in binding affinities to various receptors. Such studies emphasize the importance of stereochemistry in biological processes, particularly in drug design where chirality can significantly influence pharmacodynamics.

Data Table: Properties and Applications of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 185.19 g/mol |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |

| Biological Activity | Substrate for proteases; modulates enzyme activity |

| Applications | Biochemical assays; drug development; materials science |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.